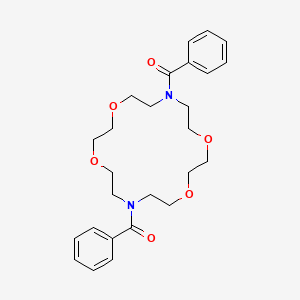
(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(phenylmethanone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,16-Dibenzoyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a macrocyclic compound known for its unique structure and properties. This compound belongs to the family of crown ethers, which are cyclic chemical compounds that can form stable complexes with various cations. The presence of benzoyl groups and nitrogen atoms in its structure enhances its ability to interact with metal ions, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,16-Dibenzoyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 7,16-Dibenzoyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions
7,16-Dibenzoyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
7,16-Dibenzoyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biologically relevant ions.
Industry: Utilized in the development of sensors and analytical devices for detecting metal ions in various samples.
作用机制
The mechanism of action of 7,16-Dibenzoyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the macrocyclic ring provide coordination sites for metal ions, facilitating their encapsulation. This complexation alters the chemical and physical properties of the metal ions, making them more suitable for various applications, such as catalysis, ion transport, and sensing.
相似化合物的比较
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A simpler crown ether without benzoyl groups, used in similar applications but with different selectivity and stability.
1,10-Diaza-18-crown-6: Another crown ether with a different ring size, offering distinct complexation properties.
Kryptofix 22: A well-known crown ether used for complexing metal ions, particularly in analytical chemistry.
Uniqueness
7,16-Dibenzoyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to the presence of benzoyl groups, which enhance its ability to interact with metal ions and provide additional functionalization sites. This makes it more versatile and effective in applications requiring strong and selective complexation.
属性
CAS 编号 |
81897-78-1 |
|---|---|
分子式 |
C26H34N2O6 |
分子量 |
470.6 g/mol |
IUPAC 名称 |
(16-benzoyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl)-phenylmethanone |
InChI |
InChI=1S/C26H34N2O6/c29-25(23-7-3-1-4-8-23)27-11-15-31-19-21-33-17-13-28(14-18-34-22-20-32-16-12-27)26(30)24-9-5-2-6-10-24/h1-10H,11-22H2 |
InChI 键 |
VLXMCCITWWIPPM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCOCCN(CCOCCOCCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene](/img/structure/B14424714.png)
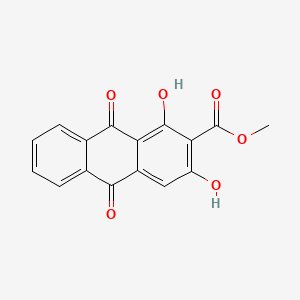
![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)
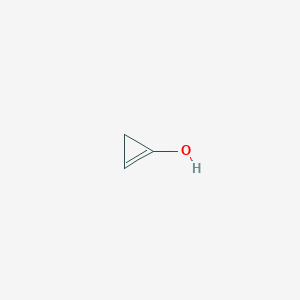
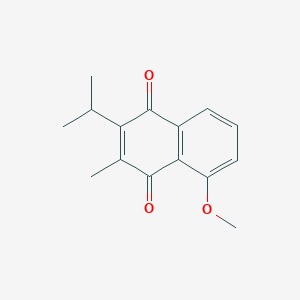
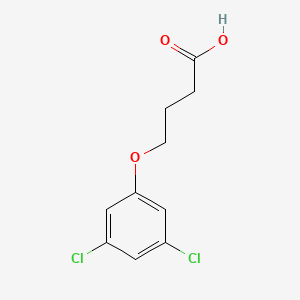
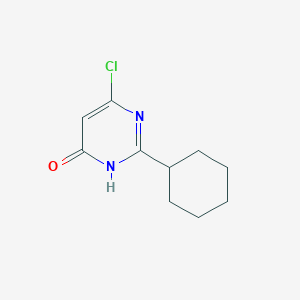
![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
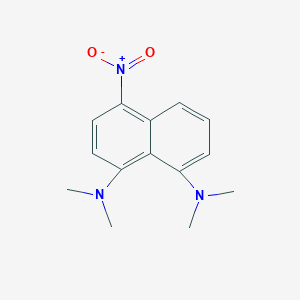
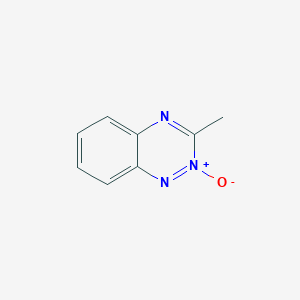

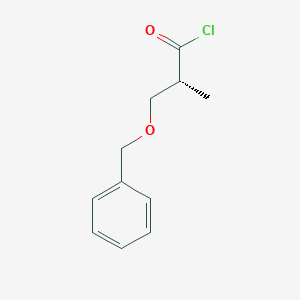
![2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide](/img/structure/B14424774.png)
